REACTION_CXSMILES
|
C(O)(=O)C=C.[C:6]([OH:11])(=[O:10])[C:7]([CH3:9])=[CH2:8].[CH3:12][C:13]([NH:15][C:16]1[CH:17]=[CH:18][C:19](O)=[CH:20][CH:21]=1)=[O:14]>C(Cl)(=O)C(C)=C>[C:6]([O:11][C:19]1[CH:18]=[CH:17][C:16]([NH:15][C:13](=[O:14])[CH3:12])=[CH:21][CH:20]=1)(=[O:10])[C:7]([CH3:9])=[CH2:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC=1C=CC(=CC1)O
|
Name
|
acetonitrile anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 30 minutes at a room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above-mentioned monomer may be obtained in the manner
|
Type
|
ADDITION
|
Details
|
is added drop by drop to the solution
|
Type
|
CUSTOM
|
Details
|
The resulting reaction solution
|
Type
|
CUSTOM
|
Details
|
followed by the removal of a reaction solvent by distillation
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from benzene
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC1=CC=C(NC(C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |